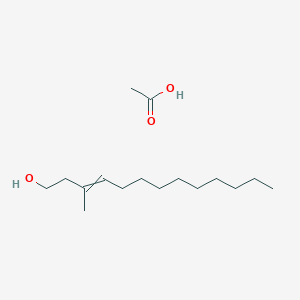
Acetic acid;3-methyltridec-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-methyltridec-3-en-1-ol is an organic compound that combines the properties of acetic acid and a long-chain alcohol Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyltridec-3-en-1-ol can be achieved through several methods. One common approach is the esterification of acetic acid with 3-methyltridec-3-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-methyltridec-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: The major products can include ketones or carboxylic acids.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-methyltridec-3-en-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3-methyltridec-3-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of both the acetic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
3-methyltridec-3-en-1-ol:
Ethanol: A short-chain alcohol commonly used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;3-methyltridec-3-en-1-ol is unique due to the combination of a carboxylic acid and a long-chain alcohol with a double bond
Eigenschaften
CAS-Nummer |
92463-99-5 |
|---|---|
Molekularformel |
C16H32O3 |
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
acetic acid;3-methyltridec-3-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15;1-2(3)4/h11,15H,3-10,12-13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
HMSNSGKLKDCQSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C(C)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


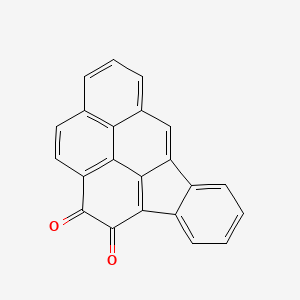
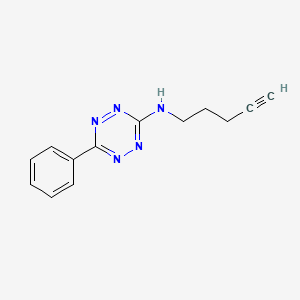
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)

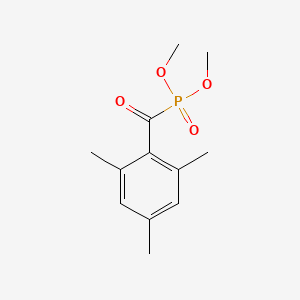

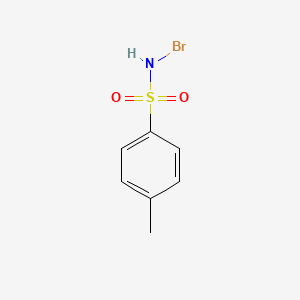
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)



![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
